Product packaging for deaminohydroxyblasticidin S(Cat. No.:)

deaminohydroxyblasticidin S

Cat. No.: B1203379
M. Wt: 423.4 g/mol
InChI Key: REIIQZAQCCFGIJ-LBLJTAPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deaminohydroxyblasticidin S (C17H25N7O6) is a key deamination product of the peptidyl nucleoside antibiotic Blasticidin S . This conversion is catalyzed by the enzyme blasticidin S deaminase (BSD), which is encoded by resistance genes such as bsd and bsr found in various organisms including Aspergillus terreus and Bacillus cereus . The deamination reaction removes an amine group from the cytosine moiety of Blasticidin S, converting it to a uridine-like base . This structural change renders this compound biologically inactive because it loses the ability to bind to the peptidyl transferase center of the ribosome, thereby no longer inhibiting protein synthesis . Due to this mechanism, this compound is non-toxic to prokaryotic and eukaryotic cells and serves as a critical marker in molecular biology for studying antibiotic resistance mechanisms and for selecting cells successfully transfected with blasticidin resistance genes . Furthermore, research has identified specific applications for this compound in mycotoxin studies. It inhibits aflatoxin production by Aspergillus flavus without affecting fungal growth, providing a useful tool for investigating the regulation of this potent carcinogen . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N7O6 B1203379 deaminohydroxyblasticidin S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N7O6

Molecular Weight

423.4 g/mol

IUPAC Name

(2S,3S,6R)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(2,4-dioxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C17H25N7O6/c1-23(16(19)20)6-4-9(18)8-12(26)21-10-2-3-13(30-14(10)15(27)28)24-7-5-11(25)22-17(24)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,19,20)(H,21,26)(H,27,28)(H,22,25,29)/t9?,10-,13+,14-/m0/s1

InChI Key

REIIQZAQCCFGIJ-LBLJTAPMSA-N

SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=O)NC2=O)N)C(=N)N

Isomeric SMILES

CN(CCC(CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=O)NC2=O)N)C(=N)N

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=O)NC2=O)N)C(=N)N

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Deaminohydroxyblasticidin S

Enzymology of Deamination

Blasticidin S Deaminase (BSD)

Characterization of SLBSD from Streptomyces lividans

A blasticidin S deaminase was identified in Streptomyces lividans and designated SLBSD (S. lividans blasticidin S deaminase). nih.govasm.org Its discovery occurred during efforts to heterologously express the blasticidin S biosynthetic gene cluster from Streptomyces griseochromogenes in S. lividans. researchgate.netebi.ac.uk The engineered S. lividans strain did not produce the expected cytotoxic blasticidin S; instead, it produced the inactive compound deaminohydroxyblasticidin S. nih.govasm.org This observation led to the identification and characterization of the endogenous SLBSD enzyme responsible for this conversion. nih.govnih.gov The purified SLBSD protein has a calculated molecular mass of approximately 16.9 kDa. asm.org

The substrate specificity of purified SLBSD has been investigated through in vitro assays. asm.org These laboratory studies have demonstrated that the enzyme is highly effective at converting blasticidin S into this compound. researchgate.netnih.gov

The enzyme also shows activity towards other related nucleoside compounds. SLBSD can catalyze the deamination of cytosylglucuronic acid, which is an intermediate in the biosynthetic pathway of blasticidin S. asm.orgnih.gov Furthermore, it exhibits some, albeit comparatively low, deaminase activity on mildiomycin. asm.org However, SLBSD does not catalyze the deamination of cytidine (B196190) monophosphate (CMP), which suggests that the hexose (B10828440) moiety of the substrate is a crucial component for recognition and binding by the enzyme. asm.org

Table 1: In Vitro Substrate Specificity of SLBSD
SubstrateEnzymatic Activity ObservedReference
Blasticidin SHigh conversion to this compound asm.org
Cytosylglucuronic acidDeamination observed asm.orgnih.gov
MildiomycinLow conversion to deaminohydroxymildiomycin asm.org
Cytidine Monophosphate (CMP)No deamination detected asm.org

The catalytic mechanism of deamination by blasticidin S deaminases involves the hydrolytic conversion of the amino group on the cytosine ring to a hydroxyl group, transforming the base into a uridine-like moiety. researchgate.netnih.gov While the specific crystal structure of SLBSD is not detailed, its mechanism can be inferred from the well-characterized blasticidin S deaminase (BSD) from Aspergillus terreus. asm.org

BSD is a zinc-dependent enzyme. asm.org Structural analyses of BSD have revealed that a zinc ion in the active site is positioned very close to the C-2 position of the cytosine base of the bound blasticidin S. asm.org This zinc ion is believed to act as a Lewis acid, activating a water molecule to perform a nucleophilic attack on the cytosine ring, which leads to the elimination of the amino group as ammonia (B1221849). This type of catalytic site, featuring a metal ion coordinated by amino acid residues, is characteristic of several cytidine deaminases. researchgate.net Given the functional similarities, it is proposed that SLBSD employs a comparable zinc-dependent catalytic mechanism for deamination.

Comparative Enzymatic Mechanisms Across Different Microbial Origins

Blasticidin S deaminase activity is not unique to Streptomyces lividans. Resistance to blasticidin S in various microorganisms is often conferred by enzymes that catalyze the same detoxification reaction. The two most well-known examples are BSD from the fungus Aspergillus terreus and BSR from the bacterium Bacillus cereus. toku-e.comtoku-e.com All three enzymes (SLBSD, BSD, and BSR) catalyze the conversion of blasticidin S to the nontoxic this compound, rendering the compound unable to bind to the ribosome and inhibit protein synthesis. toku-e.comresearchgate.net

While all three serve the same primary function, they originate from different microbes and are encoded by distinct genes. The BSD enzyme from A. terreus has been identified as a zinc-dependent metalloenzyme. asm.org

Table 2: Comparison of Blasticidin S Deaminases
EnzymeMicrobial OriginEncoding GeneKnown Mechanistic DetailsReference
SLBSDStreptomyces lividansSLBSD genePresumed zinc-dependent mechanism nih.govasm.org
BSDAspergillus terreusbsdConfirmed zinc-dependent enzyme toku-e.comasm.orgnih.gov
BSRBacillus cereusbsrCatalyzes deamination toku-e.comtoku-e.com

Genetic Basis of Deaminase Expression

The ability of microorganisms to produce blasticidin S deaminase is genetically encoded. Three primary resistance genes that encode these deaminases have been identified: bsd from Aspergillus terreus, bsr from Bacillus cereus, and the native deaminase gene in S. lividans (SLBSD). toku-e.comasm.org

The bsd gene , isolated from Aspergillus terreus, is a 393 base pair fragment that encodes the BSD protein. toku-e.comtoku-e.com It has been successfully used as a selectable marker in the transfection of mammalian cells. nih.gov

The bsr gene , isolated from Bacillus cereus K55-S1, consists of a 420 base pair fragment. toku-e.comtoku-e.com It encodes the 15 kDa BSR protein. toku-e.com In some studies, the transfection frequency using the bsd gene was found to be significantly higher than with the bsr gene. toku-e.comnih.gov

The SLBSD gene in Streptomyces lividans was identified as an endogenous gene. asm.org Its expression led to the detoxification of blasticidin S when the antibiotic's biosynthetic pathway was introduced into the organism. asm.orgebi.ac.uk The successful production of active blasticidin S in S. lividans was only achieved after the disruption of the native SLBSD gene. researchgate.netnih.gov

These genes are widely utilized in molecular biology as selectable markers, allowing researchers to select for cells that have been successfully transformed with a genetic construct carrying the deaminase gene. researchgate.netwikipedia.org

Microbial Resistance and Detoxification Pathways Involving Deaminohydroxyblasticidin S

Role of Blasticidin S Deaminases in Conferring Microbial Resistance

The primary enzymatic route for neutralizing Blasticidin S is through deamination, a reaction catalyzed by a specific class of enzymes known as Blasticidin S deaminases. These enzymes effectively convert Blasticidin S to deaminohydroxyblasticidin S, a compound that is biologically inert and does not inhibit protein synthesis in prokaryotic or eukaryotic cells. toku-e.com This detoxification is achieved by hydrolytically removing an amino group from the cytosine moiety of Blasticidin S, which consequently loses its ability to bind to the ribosome. researchgate.net Resistance is conferred by the expression of genes encoding these deaminases, most notably the bsd and bsr genes. toku-e.comtoku-e.comagscientific.com

In the fungal kingdom, a prominent example of Blasticidin S resistance is found in Aspergillus terreus. This fungus harbors the BSD gene, which encodes a Blasticidin S deaminase. researchgate.netagscientific.comwikipedia.org The expression of this gene allows the fungus to produce the deaminase enzyme, which catalyzes the conversion of Blasticidin S into the non-toxic this compound. wikipedia.orgthermofisher.com The deaminase from A. terreus is a hydrolase that specifically targets the cytosine moiety of the antibiotic. uniprot.org The BSD gene itself is a 393 base pair fragment and has proven to be an effective selectable marker in genetic transformation studies involving various fungi. toku-e.cominvivogen.com

Table 1: Fungal Blasticidin S Deaminase Gene

Gene Name Source Organism Encoded Enzyme Mechanism of Action

Bacterial resistance to Blasticidin S via deamination is well-documented, particularly in Bacillus cereus and Streptomyces lividans.

Bacillus cereus : This bacterium possesses the bsr gene, which encodes a 15 kDa Blasticidin S deaminase. toku-e.comtoku-e.com The bsr gene, a 420 base pair fragment, confers resistance by catalyzing the same detoxification reaction as its fungal counterpart, producing this compound. toku-e.comtoku-e.com This mechanism effectively protects the bacterium's ribosomes from the inhibitory action of Blasticidin S. toku-e.com

Streptomyces lividans : Research has identified a Blasticidin S deaminase in S. lividans (SLBSD). asm.orgnih.gov When the biosynthetic gene cluster for Blasticidin S was introduced into S. lividans, the host organism produced the inactive this compound instead of the active antibiotic. asm.orgnih.gov This was due to the activity of the endogenous SLBSD enzyme. asm.org Purified SLBSD was shown in vitro to directly convert Blasticidin S to its deaminated form. nih.gov Interestingly, this enzyme was also found to deaminate an intermediate in the Blasticidin S biosynthetic pathway, cytosylglucuronic acid. nih.gov

Table 2: Bacterial Blasticidin S Deaminase Genes

Gene Name Source Organism Encoded Enzyme Mechanism of Action
bsr Bacillus cereus K55-S1 Blasticidin S deaminase Catalyzes the deamination of Blasticidin S to the inactive this compound toku-e.comtoku-e.comagscientific.com

Comparison with Other Blasticidin S Resistance Mechanisms (e.g., Acetyltransferases)

While deamination is a major resistance strategy, it is not the only one. Another significant mechanism involves the enzymatic modification of Blasticidin S through acetylation, conferred by Blasticidin S acetyltransferases. The bls gene, isolated from Streptoverticillium sp., encodes such an acetyltransferase. toku-e.cominvivogen.comnih.gov

This enzyme utilizes acetyl-coenzyme A to transfer an acetyl group to the Blasticidin S molecule. toku-e.comnih.gov This modification effectively blocks the antibiotic from inhibiting protein synthesis. toku-e.comtoku-e.com Unlike deamination, which structurally alters the cytosine ring to prevent ribosomal binding, acetylation likely sterically hinders the antibiotic's interaction with its target site on the ribosome. researchgate.netnih.gov Both deamination and acetylation are effective detoxification strategies, but they represent distinct biochemical approaches to neutralizing the same threat.

Table 3: Comparison of Blasticidin S Resistance Mechanisms

Mechanism Enzyme Class Gene Example Source Organism Example Mode of Action
Deamination Deaminase bsr, BSD Bacillus cereus, Aspergillus terreus Converts the cytosine base to a uracil-like base, creating this compound, which cannot bind to the ribosome. researchgate.net

Evolutionary Implications of Detoxification Pathways

The existence of highly specific detoxification pathways for antibiotics like Blasticidin S has significant evolutionary implications. The development of resistance mechanisms is a key driver of microbial evolution, often accelerated by the selective pressure exerted by antibiotics in the environment. wikipedia.orgwho.int

The presence of similar deaminase genes (bsr and BSD) in distantly related organisms like bacteria (Bacillus) and fungi (Aspergillus) suggests the possibility of horizontal gene transfer. microbiologyresearch.org This process allows for the rapid dissemination of advantageous traits, such as antibiotic resistance, across different species and even kingdoms. The evolution of these detoxification enzymes is a clear example of an arms race between antibiotic-producing microbes and the organisms they compete with.

Furthermore, the detoxification pathways themselves can be seen as a form of defense that allows organisms to survive in environments where such toxins are present. pnas.org In some cases, the evolution of these resistance genes appears to be concordant with the species' own evolutionary history, indicating a long-standing relationship with the selective pressure. microbiologyresearch.org The study of these pathways not only illuminates the biochemical basis of resistance but also provides a window into the dynamic evolutionary processes that shape microbial communities.

Metabolic Fate and Downstream Biotransformations of Deaminohydroxyblasticidin S

Microbial Transformation Studies

Microorganisms play a pivotal role in the biotransformation of deaminohydroxyblasticidin S. Fungi, in particular species from the Aspergillus genus, have been identified as key players in its metabolic conversion.

Aspergillus fumigatus, a ubiquitous saprophytic fungus, is known for its extensive metabolic capabilities, including the degradation of complex organic compounds. wikipedia.orgut.ac.ir This fungus possesses a wide array of enzymes that allow it to break down various substrates to acquire nutrients. wikipedia.org While A. fumigatus has been shown to be involved in the biological transformation of the parent compound, blasticidin S, specific and detailed research findings on the direct biotransformation of this compound by this species are not extensively documented in publicly available literature. tandfonline.com However, given its known ability to degrade complex polymers like polyethylene (B3416737) and its role as an opportunistic pathogen, it is inferred that A. fumigatus possesses the enzymatic machinery that could potentially modify or degrade this compound. ut.ac.irnih.gov

Aspergillus flavus is a well-studied fungus, particularly in the context of its interaction with blasticidin S and its metabolites. ebi.ac.uk Research indicates that A. flavus can metabolize blasticidin S into a novel, less bioactive compound through a specific metabolic pathway involving this compound. ebi.ac.uk

Studies using quadrupole time-of-flight liquid chromatography-mass spectrometry have revealed that Aspergillus flavus metabolizes blasticidin S into N-acetylthis compound. ebi.ac.uk This conversion proceeds via this compound as an intermediate. ebi.ac.ukresearchgate.net This biotransformation pathway represents a detoxification mechanism for the fungus, as the resulting acetylated compound shows no growth inhibition against other fungi like Aspergillus niger. researchgate.net While this compound itself does not inhibit fungal growth, it retains the ability to inhibit aflatoxin production by A. flavus. researchgate.netnih.gov

Start CompoundIntermediateFinal Metabolite (in A. flavus)
Blasticidin SThis compoundN-acetylthis compound
Blasticidin SN-acetylblasticidin SN-acetylthis compound

The conversion to N-acetylthis compound is an enzymatic process. Protein lysine (B10760008) acetylation is a widespread post-translational modification in A. flavus, involved in regulating various biological processes, including secondary metabolism. semanticscholar.org The fungus possesses multiple protein acetyltransferases that can modify various substrates. semanticscholar.orgfrontiersin.org The acetylation of the amino group in this compound is a key step in its detoxification within the fungal cell. This enzymatic modification alters the chemical structure of the compound, leading to a loss of its antifungal activity. researchgate.net The utilization of this compound as a substrate for acetylation highlights a specific defense mechanism in A. flavus against antibiotic compounds.

Biotransformation by Aspergillus flavus

Environmental Degradation Studies

In the environment, particularly in soil, the fate of this compound is influenced by a community of microorganisms. These microbes contribute to its breakdown and mineralization.

Soil microorganisms are crucial for the breakdown of pesticides and antibiotics. Genera such as Pseudomonas and Fusarium, commonly found in agricultural soils, have been identified as being capable of degrading blasticidin S and its derivatives. tandfonline.com

Pseudomonas : Species like Pseudomonas marginalis and Pseudomonas ovalis, often present in paddy fields, have been shown to decrease the biological activity of blasticidin S. tandfonline.com Pseudomonas species are well-known for their metabolic versatility and ability to degrade a wide range of organic pollutants, including petroleum hydrocarbons and polycyclic aromatic hydrocarbons. nih.govijpab.com Their enzymatic pathways are key to breaking down complex molecules into simpler, less harmful substances. ijpab.compjoes.com

Fusarium : Fusarium oxysporum is another soil microbe found in paddy fields that contributes to the inactivation of blasticidin S. tandfonline.com Fungal strains isolated from soil have demonstrated a marked ability to convert blasticidin S into this compound as the main product. tandfonline.com Fusarium species have also been noted for their capacity to degrade durable polymers like polyethylene, indicating a robust enzymatic system capable of breaking down persistent organic compounds. sci-hub.se

Microbial GenusKnown Degradation CapabilityRelevance to this compound
PseudomonasDegrades blasticidin S, various organic pollutants. tandfonline.comImplicated in the initial breakdown steps leading to and subsequent degradation of this compound.
FusariumConverts blasticidin S to this compound; degrades polyethylene. tandfonline.comsci-hub.seDirectly involved in the formation and likely subsequent degradation of this compound in soil environments.

Research on Photodegradation of this compound in Environmental Contexts Remains Limited

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the photodegradation of the chemical compound this compound in environmental settings. While studies extensively cover its formation from the parent compound, blasticidin S, through microbial and enzymatic pathways, the subsequent environmental fate of this compound, particularly its degradation under the influence of light, is not well-documented.

This compound is primarily known as a metabolite of blasticidin S, an antibiotic used as a fungicide. Research has detailed the conversion of blasticidin S to this compound by various microorganisms. For instance, a fungal strain isolated from soil has been shown to inactivate blasticidin S by converting it to this compound. Similarly, organisms such as Aspergillus fumigatus and engineered strains of Streptomyces lividans are known to facilitate this transformation.

Therefore, a detailed and scientifically robust article on the photodegradation of this compound, complete with research findings and data tables as per the specified outline, cannot be generated at this time due to the absence of requisite primary research in this specific area. Further experimental studies are needed to elucidate the environmental behavior of this compound under photolytic conditions.

Research Applications and Methodological Approaches

Utilization in Metabolic Engineering Strategies

Metabolic engineering efforts have utilized deaminohydroxyblasticidin S in the development of microbial strains for the enhanced production of valuable compounds. These strategies often involve the genetic manipulation of microorganisms to optimize specific metabolic pathways.

Streptomyces lividans has been a target for metabolic engineering to produce blasticidin S, a potent fungicide. asm.org However, a significant challenge in this process is the presence of an endogenous blasticidin S deaminase in S. lividans. asm.orgnih.gov This enzyme converts the produced blasticidin S into the inactive this compound. asm.orgnih.gov To overcome this, researchers successfully engineered an S. lividans strain by disrupting the gene responsible for this deaminase.

Initial attempts to heterologously express the blasticidin S biosynthetic gene cluster from Streptomyces griseochromogenes in S. lividans resulted in the production of this compound instead of the desired blasticidin S. asm.org This transformation is catalyzed by the native S. lividans blasticidin S deaminase (SLBSD). asm.org The purified SLBSD was shown to be capable of converting blasticidin S to this compound in vitro. asm.org

To achieve the production of active blasticidin S, the SLBSD gene was disrupted in the engineered S. lividans strain through a double crossover event. asm.org The resulting mutant strain, S. lividans WJ2, was confirmed to have the correct genotype via PCR. asm.org Subsequent analysis of the fermentation broth of this mutant using Liquid Chromatography-Mass Spectrometry (LC-MS) confirmed the production of blasticidin S, demonstrating the success of the deaminase gene disruption strategy. asm.org

The successful production of blasticidin S in the engineered S. lividans WJ2 strain highlights the importance of genetic manipulation and pathway optimization for the accumulation of desired metabolites. asm.org The inactivation of the deaminase gene effectively redirected the metabolic flux away from the production of this compound and towards the accumulation of the active antibiotic, blasticidin S. asm.org

This approach of identifying and eliminating competing metabolic pathways is a cornerstone of metabolic engineering. nih.gov By understanding the enzymatic activities within a host organism, researchers can strategically modify its genetic makeup to enhance the yield of a target compound. The case of this compound serves as a clear example of how a single gene disruption can dramatically alter the metabolic output of a microbial factory.

Role in Studying Microbial Interactions and Metabolic Regulation

This compound has also proven to be a useful molecule for investigating the complex interactions between different microbial species and for dissecting the regulatory networks that govern secondary metabolite production.

Aflatoxins are highly toxic secondary metabolites produced by fungi such as Aspergillus flavus. mdpi.com Research has shown that blasticidin S can inhibit aflatoxin production in A. flavus without significantly affecting fungal growth. mdpi.comnih.govnih.gov Interestingly, some Aspergillus species are resistant to blasticidin S because they can metabolize it into the non-toxic this compound. mdpi.com

Studies have explored the effects of this compound itself on aflatoxin production. In some experimental conditions, this compound was found to sustain the inhibition of aflatoxin production. nih.govacs.org This suggests that the structural components of this compound, even without the amino group that is crucial for the primary antimicrobial activity of blasticidin S, can still interfere with the aflatoxin biosynthetic pathway. nih.govacs.org However, in other conditions, particularly in a yeast extract and sucrose (YES) medium that promotes high levels of aflatoxin production, this compound did not inhibit aflatoxin production. mdpi.com

The differential inhibitory effects of blasticidin S and its derivatives, including this compound, have provided valuable insights into the structure-activity relationship for aflatoxin inhibition. mdpi.comnih.gov The conversion of blasticidin S to this compound involves the deamination of the cytosine moiety. nih.gov The observation that this compound can still inhibit aflatoxin production under certain conditions suggests that the core structure of the molecule plays a role in this activity, independent of its protein synthesis inhibition. nih.govacs.org

Further studies with other blasticidin S derivatives have revealed that modifications to different parts of the molecule can significantly impact its ability to inhibit aflatoxin production. For instance, the esterification of the carboxyl group of blasticidin S to create blasticidin S carboxymethyl ester was found to enhance its inhibitory activity against aflatoxin production. mdpi.comnih.gov Comparative studies of these derivatives help to identify the key functional groups responsible for the observed biological activities.

Table 1: Inhibitory Activity of Blasticidin S and its Derivatives on Aflatoxin Production

Compound IC50 Value for Aflatoxin Production (µM) Antimicrobial Activity
Blasticidin S 890 (in YES medium) Strong
This compound No inhibition (in YES medium) None
Blasticidin S Carboxymethyl Ester 5 Strong

Data compiled from studies on aflatoxin production in Aspergillus flavus. mdpi.com

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for the research applications described above. Various analytical techniques have been employed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the most prominent.

HPLC, often coupled with a photodiode array (PDA) detector, is a widely used method for the separation and quantification of blasticidin S and its derivatives. researchgate.netmdpi.com This technique allows for the effective separation of this compound from blasticidin S and other components in a complex mixture, such as a fermentation broth. asm.org The method's sensitivity and reproducibility make it suitable for monitoring the production of these compounds in metabolic engineering experiments. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) provides an even higher level of sensitivity and specificity for the detection and identification of this compound. asm.orgnih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for the precise determination of the molecular weight of the compound and its fragments. nih.gov Quadrupole time-of-flight (Q-TOF) LC-MS has been used to analyze metabolites in blasticidin S-treated A. flavus, leading to the identification of this compound and other related compounds. nih.govacs.org

Table 2: Analytical Methods for this compound

Technique Detector Application
High-Performance Liquid Chromatography (HPLC) Photodiode Array (PDA) Quantification in fermentation products
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass Spectrometer (e.g., Q-TOF) Identification and quantification in biological matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal analytical technique for the identification and analysis of this compound in complex biological matrices. This method is particularly effective in metabolic studies, where this compound is often identified as a transformation product of the antibiotic blasticidin S.

In studies involving the bacterium Streptomyces lividans, LC-MS analysis of fermentation broths has been crucial. When the blasticidin S biosynthetic gene cluster was introduced into S. lividans, researchers did not detect blasticidin S. Instead, they observed a new compound with a molecular weight one mass unit greater than blasticidin S. nih.govresearchgate.net LC-MS analysis revealed a dominant ion peak at a mass-to-charge ratio (m/z) of 424, corresponding to the protonated molecule [M+H]⁺ of this compound. nih.govresearchgate.net Further analysis using tandem MS (MS/MS) of the m/z 424 parent ion confirmed its identity as the nontoxic this compound, which is the known product of the blasticidin S deaminase (BSD) enzyme. nih.govresearchgate.net This enzymatic conversion of blasticidin S to this compound was also confirmed in vitro by incubating blasticidin S with the identified deaminase, SLBSD, where LC-MS showed the complete transformation of blasticidin S ([M+H]⁺ of 423) to this compound ([M+H]⁺ of 424). nih.gov

Similarly, LC-MS has been employed to study the metabolism of blasticidin S in fungi. Some species of Aspergillus, such as A. flavus, are highly resistant to blasticidin S because they can metabolize it into the non-toxic this compound. nih.gov In one study, analysis of metabolites in blasticidin S-treated Aspergillus flavus using quadrupole time-of-flight liquid chromatography/mass spectrometry (LC-Q-TOF MS) showed that blasticidin S was metabolized into a novel metabolite, N-acetylthis compound, through this compound as an intermediate. researchgate.net

The versatility of LC coupled with various mass spectrometry techniques, such as triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS), provides high sensitivity and specificity, making it an indispensable tool for tracking the metabolic fate of blasticidin S and related compounds. nih.gov

Table 1: LC-MS Parameters for this compound Metabolite Analysis

ParameterDescriptionSource
Parent CompoundBlasticidin S nih.gov
MetaboliteThis compound nih.govresearchgate.net
Observed Ion [M+H]⁺m/z 424 nih.govresearchgate.net
Analytical TechniqueLC-MS, Tandem MS (MS/MS) nih.govresearchgate.net
Biological MatrixStreptomyces lividans fermentation broth nih.govresearchgate.net
Biological MatrixAspergillus flavus culture nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purification of this compound from mixtures of related compounds. Its application is essential for profiling the metabolites present in fermentation broths and for comparing the metabolic capabilities of different microbial strains.

In the analysis of engineered Streptomyces lividans strains, HPLC was used to compare the fermentation products with a blasticidin S standard. nih.gov While the standard showed a characteristic peak, the engineered strain's broth exhibited a new peak, which was subsequently identified as this compound by LC-MS. nih.govresearchgate.net This comparative profiling is critical for genetic engineering applications, for instance, when attempting to produce blasticidin S. The presence of this compound in the HPLC profile indicates the activity of a deaminase enzyme, which can then be targeted for gene disruption to prevent the conversion and achieve production of the desired compound, blasticidin S. nih.gov

HPLC methods for blasticidin S and its derivatives typically utilize reverse-phase columns, such as a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, run in either an isocratic or gradient mode to achieve optimal separation. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at specific wavelengths. researchgate.net The distinct retention times of blasticidin S, this compound, and other related metabolites like demethylblasticidin S under specific HPLC conditions allow for their clear resolution and profiling. nih.gov

Table 2: HPLC Methodological Parameters for Profiling Blasticidin S Analogs

ParameterDescriptionSource
Stationary Phase (Column)C18 Reverse-Phase nih.govresearchgate.net
Mobile PhaseAcetonitrile-water gradient nih.gov
ApplicationComparison of fermentation broths with compound standards nih.gov
Separated CompoundsBlasticidin S, this compound, Demethylblasticidin S nih.gov
DetectionUV (Photodiode Array) / Mass Spectrometry nih.govresearchgate.net

Spectroscopic Characterization (NMR, Q-TOF MS)

The definitive identification and structural confirmation of this compound rely on advanced spectroscopic techniques, particularly high-resolution mass spectrometry like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS). While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard and powerful tool for the complete structural elucidation of novel compounds, specific NMR data for this compound is not prominently detailed in recent literature. However, Q-TOF MS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule.

In studies where this compound was produced by Streptomyces lividans, the compound was first detected by LC-MS and tandem MS. nih.govresearchgate.net To unequivocally confirm its identity, the compound was purified and subjected to further analysis by Q-TOF MS. nih.govresearchgate.net This technique provides high-resolution and accurate mass data, allowing for the determination of a compound's elemental formula with high confidence, thereby distinguishing it from other compounds with similar nominal masses.

The Q-TOF MS analysis of this compound was performed using an instrument coupled with a liquid chromatography system. nih.gov The analysis was carried out in positive ion mode using an electrospray ionization (ESI) source. nih.gov This combination of liquid chromatography separation with high-resolution mass analysis is a powerful strategy for the characterization of natural products and their metabolites from complex biological samples. nih.govresearchgate.net

Table 3: Q-TOF MS Parameters for this compound Characterization

ParameterDescriptionSource
InstrumentAgilent 6530 Q-TOF LC-MS nih.gov
ColumnZorbax StableBond SB-C18 (3.5-μm particle size; 2.1 mm by 150 mm) nih.gov
Mobile PhaseAcetonitrile-water gradient (5% to 100%) nih.gov
Flow Rate0.2 ml/min nih.gov
Ion SourceElectrospray Ionization (ESI) nih.gov
Analysis ModePositive Ion Mode nih.gov

Future Research Directions

Deeper Elucidation of Deaminase Reaction Mechanisms and Enzyme Engineering

The enzyme responsible for the formation of deaminohydroxyblasticidin S, blasticidin S deaminase (BSD), is a zinc-dependent enzyme belonging to the hydrolase family. wikipedia.orgdrugbank.com It catalyzes the hydrolytic deamination of the cytosine moiety of blasticidin S to a uracil (B121893) moiety, releasing ammonia (B1221849) in the process. wikipedia.org Structural studies have been conducted on BSD, revealing key insights into its catalytic mechanism. Crystal structures show that the zinc ion, coordinated by three cysteine residues and a water molecule, plays a crucial role. drugbank.comnih.gov During catalysis, the zinc atom undergoes a significant positional and geometrical shift, changing its coordination from tetrahedral to trigonal bipyramidal to facilitate the reaction. drugbank.comnih.gov

Future research should focus on a more profound understanding of this dynamic catalytic process. High-resolution structural analysis of the enzyme with various substrate analogs and transition-state mimics could provide a more detailed picture of the reaction coordinate. Site-directed mutagenesis studies targeting key active site residues, such as the glutamate (B1630785) residue (E56) implicated in catalysis, could further clarify their precise roles in proton transfer and stabilization of the tetrahedral intermediate. drugbank.comnih.gov

This deeper mechanistic understanding will pave the way for rational enzyme engineering. The goal would be to modify BSD to alter its substrate specificity, reaction efficiency, or stability. For instance, engineering BSD to accept other nucleoside-based molecules could create a valuable biocatalyst for generating novel compounds. dtu.dk Conversely, engineering variants with reduced activity could be useful in microbial systems where the production of blasticidin S, rather than its deaminated derivative, is desired.

Enzyme PropertyDescriptionReference
Enzyme NameBlasticidin S Deaminase (BSD) wikipedia.org
EC Number3.5.4.23 wikipedia.org
FamilyHydrolases (specifically, cyclic amidine aminohydrolases) wikipedia.org
CofactorZinc (Zn²⁺) drugbank.comnih.gov
ReactionBlasticidin S + H₂O → this compound + NH₃ wikipedia.org
Structural FeaturesCatalytic zinc coordinated by three cysteines and one water molecule. Undergoes geometric shifts during catalysis. drugbank.comnih.gov

Expanding Microbial Host Systems for Controlled Biosynthesis and Biotransformation

The original producer of blasticidin S, Streptomyces griseochromogenes, has proven difficult to manipulate genetically due to a strong DNA uptake barrier. asm.orgnih.gov This has hindered in vivo studies of the blasticidin S biosynthetic pathway. To overcome this, the entire blasticidin S biosynthetic gene cluster (bls) was successfully transferred into the model organism Streptomyces lividans. asm.orgnih.gov However, this heterologous host was found to produce the inactive this compound instead of blasticidin S. asm.orgnih.gov This led to the discovery of a native blasticidin S deaminase in S. lividans (named SLBSD), which efficiently converts the newly synthesized blasticidin S. asm.org

This discovery opens up significant avenues for future research. The primary direction is the development of S. lividans as a controlled system for producing either blasticidin S or this compound. By disrupting the native SLBSD gene, researchers have already created a mutant strain, S. lividans WJ2, that successfully produces active blasticidin S. nih.govnih.gov This engineered strain serves as a valuable platform for studying the functions of other genes within the bls cluster. nih.gov

Future work should focus on expanding the repertoire of microbial hosts. Expressing the bls cluster in other chassis organisms like Escherichia coli or Saccharomyces cerevisiae, which are common in industrial biotechnology, could lead to more efficient production systems. lbl.govnih.gov Furthermore, the SLBSD gene itself can be harnessed as a biotransformation tool. nih.gov By co-expressing SLBSD with pathways that produce other cytosine-containing nucleoside antibiotics, it may be possible to selectively deaminate them, creating a range of hydroxylated analogs for bioactivity screening.

Host OrganismKey CharacteristicPrimary ProductReference
Streptomyces griseochromogenes (Native)Difficult to genetically manipulate.Blasticidin S asm.orgnih.gov
Streptomyces lividans (Wild-Type Heterologous)Genetically tractable; contains a native deaminase (SLBSD).This compound asm.orgnih.gov
Streptomyces lividans WJ2 (Engineered Heterologous)Genetically tractable; native deaminase gene (SLBSD) is disrupted.Blasticidin S nih.govnih.gov

Investigation of this compound as a Biosynthetic Intermediate in Novel Pathways

Currently, this compound is primarily viewed as an inactive detoxification product. asm.org However, the enzymatic machinery involved in its creation suggests a broader potential. The deaminase from S. lividans, SLBSD, was found to catalyze the deamination of not only blasticidin S but also cytosylglucuronic acid, an earlier intermediate in the blasticidin S biosynthetic pathway. nih.govnih.gov This indicates that the deaminase may have a broader substrate scope than initially realized.

This finding suggests a compelling research direction: exploring the deaminated counterparts of other blasticidin S biosynthetic intermediates as building blocks for novel pathways. By introducing the deaminase at different stages of an engineered pathway, a variety of hydroxylated core structures could be generated. This compound itself can be considered a stable biosynthetic scaffold. Future research could investigate its use as a substrate for subsequent enzymatic or chemical modifications. For example, glycosyltransferases or acyltransferases could be used to add new functional groups to the this compound core, potentially leading to compounds with restored or entirely new biological activities. This approach transforms a molecule of inactivation into a valuable starting point for generating chemical diversity.

Advanced Metabolic Engineering and Synthetic Biology Approaches for Functional Diversification

The successful heterologous expression of the blasticidin S pathway in a genetically tractable host is a foundational achievement in metabolic engineering. nih.gov This platform can now be leveraged using advanced synthetic biology tools to achieve functional diversification of the blasticidin S scaffold, including the this compound variant. nih.govresearchgate.net

Future research should employ tools like CRISPR-Cas9 for precise and efficient genetic manipulation of the bls gene cluster and the host genome. researchgate.net This would allow for the targeted knockout of specific genes, the introduction of new enzymes, and the fine-tuning of gene expression to optimize metabolic flux towards desired products. nih.gov One promising strategy is combinatorial biosynthesis, where enzymes from different biosynthetic pathways are mixed and matched. researchgate.net For example, the ATP-grasp ligase BlsI, which attaches β-arginine to the cytosinine core, has been shown to accept other cationic amino acids. nih.gov Combining an engineered S. lividans host (with or without a functional deaminase) with promiscuous enzymes like BlsI could generate a library of novel blasticidin S and this compound analogs. nih.gov

Furthermore, synthetic biology offers the potential to design and build entirely new biological circuits to control the production of these compounds. stanford.eduadlittle.com Biosensors could be developed to detect the accumulation of specific intermediates and dynamically regulate pathway gene expression, preventing the buildup of toxic intermediates and maximizing the yield of the final product. These advanced approaches will be critical for unlocking the full potential of the this compound scaffold and creating a new generation of bioactive molecules. nih.gov

Q & A

Basic Research Questions

Q. How can deaminohydroxyblasticidin S be distinguished analytically from its parent compound, Blasticidin S?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compounds based on mass differences (Blasticidin S: C₇₆H₁₂₄N₄O₁₈P; this compound: C₇₆H₁₂₃N₃O₁₉P). Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural differences, focusing on the absence of an amine group and presence of a hydroxyl group in this compound .

Q. What experimental controls are essential when studying this compound in eukaryotic cell cultures?

  • Methodology : Include cytotoxicity controls using cell viability assays (e.g., MTT or ATP-based assays) to confirm the compound’s inactivity. Validate resistance gene expression (e.g., bsr or bsd in transfected cells) via RT-qPCR or Western blotting to ensure enzymatic deactivation of Blasticidin S does not interfere with results .

Advanced Research Questions

Q. How can researchers optimize assays for quantifying Blasticidin S deaminase activity in heterogeneous microbial communities?

  • Methodology : Develop a fluorescence-based assay using Blasticidin S as a substrate, where this compound formation is measured via HPLC with a fluorescence detector (ex/em: 280/320 nm). Calibrate with purified BSR or BSD enzymes to establish kinetic parameters (e.g., Km, Vmax), and validate using metagenomic samples expressing resistance genes .

Q. What strategies address contradictory data on this compound stability under varying pH conditions?

  • Methodology : Perform stability assays in buffered solutions (pH 4–9) at 25°C and 37°C, analyzing degradation via HPLC-UV at 254 nm. Use Arrhenius modeling to predict shelf-life and identify degradation products with LC-MS. Cross-reference findings with literature on analogous aminoglycoside derivatives to isolate pH-sensitive functional groups .

Q. How can heterologous expression systems (e.g., Streptomyces lividans) be engineered to study this compound biosynthesis?

  • Methodology : Clone bsr or bsd genes into S. lividans expression vectors (e.g., pIJ86). Monitor Blasticidin S conversion in real-time using biosensors or isotopic labeling (e.g., <sup>15</sup>N-Blasticidin S). Compare yields between wild-type and engineered strains via LC-MS to quantify pathway efficiency .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare effects across cell lines (e.g., HEK293 vs. HeLa). Include replicates (n ≥ 3) and report confidence intervals to account for biological variability .

Q. How should researchers validate the specificity of Blasticidin S deaminase inhibitors in mixed microbial cultures?

  • Methodology : Use competitive inhibition assays with purified enzymes (BSR/BSD) and candidate inhibitors. Measure residual Blasticidin S via LC-MS and confirm inhibitor binding with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform metatranscriptomic analysis to rule off-target effects on non-deaminase genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.